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Introduction to Tiger17 Peptide
Tiger17 is a synthetic, cyclic 11-amino acid peptide developed as a potent wound-healing

agent.[1][2] Its design was based on tigerinins, a class of antimicrobial peptides (AMPs)

identified in the skin secretions of the crab-eating frog, Fejervarya cancrivora.[2][3] The peptide

has the sequence c[WCKPKPKPRCH-NH2], featuring a disulfide bridge between the two

cysteine residues, which confers a cyclic structure.[2] While originating from a lineage of

antimicrobial compounds, the primary body of research on Tiger17 has focused on its

remarkable efficacy in accelerating tissue repair and regeneration.

This technical guide provides an in-depth review of the known biological activities of Tiger17,

with a specific focus on its reported antimicrobial properties and its well-documented

mechanism of action in wound healing. It details the standard experimental protocols used to

evaluate such peptides and presents logical workflows and signaling pathways as specified.

Antimicrobial Properties of Tiger17
Tiger17 was designed from parent molecules with known antimicrobial activity. However,

comprehensive quantitative data detailing its direct antimicrobial efficacy against a broad

spectrum of pathogens is not extensively documented in peer-reviewed literature.

One cell study noted that Tiger17 reduced the presence of several microorganisms, including

Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, when compared to

a control. Another study focused on creating wound dressings mentioned determining the
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Minimum Inhibitory Concentration (MIC) of commercially obtained Tiger17 to inform the

peptide concentration for loading onto nanofibrous mats, though the specific MIC value was not

reported. Due to this lack of specific data, a quantitative summary table cannot be provided.

The following table outlines the type of data that would be generated from standard

antimicrobial susceptibility testing.

Microorgani
sm

Strain MIC (μg/mL)
MBC
(μg/mL)

Assay
Method

Reference

Data not

available in

cited

literature

Caption: Table 1. A template for presenting Minimum Inhibitory Concentration (MIC) and

Minimum Bactericidal Concentration (MBC) data for Tiger17. Currently, specific values are not

available in the cited literature.

Mechanism of Action
The primary mechanism of action elucidated for Tiger17 is its role in promoting cutaneous

wound healing. This process involves a coordinated series of cellular events, primarily

mediated through the activation of key signaling pathways in immune and skin cells.

Macrophage Recruitment and Cytokine Release
In the initial inflammatory stage of wound healing, Tiger17 has been shown to induce the

recruitment of macrophages to the wound site. Once present, it stimulates these macrophages

to release crucial signaling molecules, including Transforming Growth Factor-beta 1 (TGF-β1)

and Interleukin 6 (IL-6). This cytokine release is a critical step that initiates the subsequent

phases of tissue repair.

Activation of MAPK and Smad Signaling Pathways
The release of TGF-β1 triggers intracellular signaling cascades. Tiger17 treatment leads to the

increased phosphorylation of Smad2 and Smad3 proteins, which are key components of the

TGF-β/Smad pathway. Concurrently, Tiger17 activates the Mitogen-Activated Protein Kinase
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(MAPK) signaling pathways, specifically increasing the phosphorylation of c-Jun N-terminal

kinase (JNK) and Extracellular signal-Regulated Kinase (ERK). These pathways work in

concert to regulate cell proliferation, differentiation, and migration.
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Caption: Diagram of the Tiger17-induced wound healing signaling pathway.
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Promotion of Cell Proliferation and Migration
The activation of these signaling pathways culminates in the enhanced proliferation and

migration of keratinocytes and fibroblasts. This cellular activity is fundamental to re-

epithelialization (the closing of the wound surface) and the formation of granulation tissue,

which fills the wound space. Studies have shown that Tiger17 significantly increases the

proliferation of both human keratinocytes (HaCaT cells) and human skin fibroblasts (HSFs) in a

dose-dependent manner.

Cytotoxicity and Hemolytic Activity
A critical aspect of peptide therapeutics is their selectivity for microbial cells over host cells.

While Tiger17 is often described as having "low cytotoxicity," specific quantitative data, such as

the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) against various

mammalian cell lines, is not available in the reviewed literature. Similarly, no data from

standard hemolysis assays (HC50) were found.

However, functional studies provide indirect evidence of its low toxicity in the context of wound

healing. Tiger17 has been observed to promote the proliferation of keratinocytes and

fibroblasts at concentrations up to 20 μg/mL, while having minimal effect on the proliferation of

RAW 264.7 murine macrophages. This pro-proliferative effect on skin cells underscores its

therapeutic action in wound repair and suggests a favorable safety profile for topical

applications.

Cell Line/Cell Type Assay
IC50 / CC50 / HC50
(μg/mL)

Reference

Human Keratinocytes

(HaCaT)
Proliferation Assay

Pro-proliferative effect

observed up to 20

μg/mL

Human Skin

Fibroblasts (HSFs)
Proliferation Assay

Pro-proliferative effect

observed up to 20

μg/mL

Human Erythrocytes Hemolysis Assay
Data not available in

cited literature
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Caption: Table 2. Summary of available cytotoxicity and hemolytic activity data for Tiger17.

Key Experimental Protocols
To facilitate further research and standardized evaluation of Tiger17 and similar peptides, this

section provides detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC)
This protocol determines the lowest concentration of a peptide that visibly inhibits microbial

growth.

Microorganism Preparation: Inoculate a single colony of the test microorganism into a

suitable broth (e.g., Mueller-Hinton Broth - MHB) and incubate at 37°C until it reaches the

mid-logarithmic phase of growth.

Standardization: Adjust the bacterial suspension with fresh broth to match the turbidity of a

0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further

dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the

assay plate.

Peptide Preparation: Prepare a stock solution of Tiger17 peptide in a suitable solvent (e.g.,

sterile deionized water or 0.01% acetic acid). Perform a series of two-fold serial dilutions in

the test broth in a 96-well microtiter plate.

Inoculation: Add the standardized microbial suspension to each well containing the diluted

peptide, bringing the final volume to 100 or 200 µL.

Controls: Include a positive control (microorganism in broth without peptide) and a negative

control (broth only) on each plate.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest peptide concentration in which there is no visible

growth (turbidity) as observed by the naked eye or measured with a microplate reader.
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Caption: Experimental workflow for MIC determination.

MTT Assay for Mammalian Cell Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed mammalian cells (e.g., HaCaT, HSFs, or HeLa) in a 96-well plate at a

density of 1-2 x 10⁴ cells per well and allow them to adhere overnight in a humidified

incubator (37°C, 5% CO₂).

Peptide Treatment: Remove the culture medium and add fresh medium containing various

concentrations of the Tiger17 peptide. Incubate for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of this

solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial

dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a

solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a

microplate reader, typically at a wavelength of 570 nm.

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

The IC50 or CC50 value is calculated as the peptide concentration that reduces cell viability

by 50%.
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Caption: Experimental workflow for an MTT-based cytotoxicity assay.
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Hemolysis Assay
This assay quantifies the peptide's ability to lyse red blood cells (erythrocytes).

Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an

anticoagulant (e.g., EDTA).

Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Discard

the plasma and buffy coat. Wash the RBCs three times with cold PBS, centrifuging and

resuspending between washes.

RBC Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.

Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations

of the Tiger17 peptide.

Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control

(RBCs in 1% Triton X-100, 100% hemolysis).

Incubation: Incubate the plate at 37°C for 1 hour, with gentle shaking.

Pellet RBCs: Centrifuge the plate to pellet intact RBCs and debris.

Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and

measure the absorbance at 450 nm or 540 nm, which corresponds to the amount of released

hemoglobin.

Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative

to the controls. The HC50 is the concentration of peptide that causes 50% hemolysis.

Conclusion and Future Directions
Tiger17 is a fascinating peptide with a well-defined and potent role in promoting wound healing

through the activation of the MAPK and Smad signaling pathways. Its design, derived from

natural antimicrobial peptides, suggests a potential for dual functionality. However, the current

body of scientific literature focuses almost exclusively on its regenerative capabilities.
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While described as having low cytotoxicity and some antimicrobial effect, there is a clear gap in

the availability of robust, quantitative data (MIC, MBC, IC50, HC50) needed to fully assess its

potential as a direct antimicrobial agent. Future research should prioritize the systematic

evaluation of Tiger17's antimicrobial spectrum and its toxicity profile against a diverse range of

mammalian cell types. Such studies are essential to determine its therapeutic index and to fully

understand whether its primary value lies in wound healing, infection control, or a valuable

combination of both.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15542187?utm_src=pdf-body
https://www.benchchem.com/product/b15542187?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24647450/
https://pubmed.ncbi.nlm.nih.gov/24647450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960170/
https://www.mdpi.com/2073-4360/13/6/904
https://www.benchchem.com/product/b15542187#investigating-the-antimicrobial-properties-of-tiger17-peptide
https://www.benchchem.com/product/b15542187#investigating-the-antimicrobial-properties-of-tiger17-peptide
https://www.benchchem.com/product/b15542187#investigating-the-antimicrobial-properties-of-tiger17-peptide
https://www.benchchem.com/product/b15542187#investigating-the-antimicrobial-properties-of-tiger17-peptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b15542187?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

